2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes dichloro, methylsulfonyl, and dimethoxyphenyl groups
Properties
IUPAC Name |
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-11-7-8-15(26-2)13(9-11)20-16(22)10-21(27(3,23)24)14-6-4-5-12(18)17(14)19/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGFXGOZCXKOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 2,5-dimethoxybenzaldehyde.
Formation of Intermediate Compounds: Through a series of reactions, including sulfonylation and acylation, intermediate compounds are formed.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical agent or in drug development.
Industry: The compound could be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dichloroanilino)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
